molecular formula C8H5FO2 B2454971 7-Fluoro-6-hydroxybenzofuran CAS No. 1429789-84-3

7-Fluoro-6-hydroxybenzofuran

Cat. No.: B2454971
CAS No.: 1429789-84-3
M. Wt: 152.124
InChI Key: QVONNIBOPJKZIA-UHFFFAOYSA-N
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Description

7-Fluoro-6-hydroxybenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position makes this compound unique. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-hydroxybenzofuran can be achieved through various methods. One common approach involves the cyclization of 2-hydroxy-4-fluorobenzaldehyde with chloroacetic acid, followed by the formation of the 7-fluoro-6-methoxybenzofuran in acetic anhydride. The final step involves demethylation using sodium 1-dodecanethiolate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and cost-effective processes. The optimized process includes the reaction of 2-hydroxy-4-fluorobenzaldehyde with chloroacetic acid, followed by cyclization and demethylation steps. This method is safe, environmentally benign, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-hydroxybenzofuran undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 7-fluoro-6-oxo-benzofuran.

    Reduction: Formation of 7-fluoro-6-hydroxy-dihydrobenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    6-Hydroxybenzofuran: Lacks the fluorine atom, resulting in different biological activities and properties.

    7-Fluoro-5-hydroxybenzofuran: The hydroxyl group is at the 5th position, leading to variations in reactivity and biological activity.

    7-Fluoro-4-hydroxybenzofuran: The hydroxyl group is at the 4th position, affecting its chemical and biological properties.

Uniqueness: 7-Fluoro-6-hydroxybenzofuran is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent and a valuable intermediate in organic synthesis .

Properties

IUPAC Name

7-fluoro-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVONNIBOPJKZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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